molecular formula C30H24ClN5S B11090932 2-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1-(2-phenylethyl)-1H-benzimidazole

2-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1-(2-phenylethyl)-1H-benzimidazole

Cat. No.: B11090932
M. Wt: 522.1 g/mol
InChI Key: DGPSDJQDSAWXEO-UHFFFAOYSA-N
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Description

2-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1-(2-phenylethyl)-1H-benzimidazole is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzimidazole core, a triazole ring, and a chlorophenyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1-(2-phenylethyl)-1H-benzimidazole typically involves multiple steps, starting from commercially available reagents. The general synthetic route includes:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions.

    Formation of the Benzimidazole Core: The benzimidazole core is formed through a condensation reaction between o-phenylenediamine and carboxylic acids or their derivatives.

    Final Coupling: The final step involves coupling the triazole and benzimidazole intermediates through a sulfanyl linkage, typically using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzimidazole core, potentially altering the electronic properties of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole or benzimidazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. For instance, its anti-inflammatory activity may involve inhibition of cyclooxygenase (COX) enzymes, while its antimicrobial effects could be due to disruption of bacterial cell membranes. The triazole and benzimidazole moieties are crucial for binding to these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-4-phenyl-1H-1,2,4-triazole-3-thiol
  • 2-(2-chlorophenyl)-1H-benzimidazole
  • 4-phenyl-1H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 2-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1-(2-phenylethyl)-1H-benzimidazole stands out due to its unique combination of a benzimidazole core and a triazole ring, which may confer enhanced biological activity and specificity. The presence of the sulfanyl linkage also adds to its distinct chemical properties, potentially offering advantages in terms of stability and reactivity.

Properties

Molecular Formula

C30H24ClN5S

Molecular Weight

522.1 g/mol

IUPAC Name

2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-(2-phenylethyl)benzimidazole

InChI

InChI=1S/C30H24ClN5S/c31-25-16-8-7-15-24(25)29-33-34-30(36(29)23-13-5-2-6-14-23)37-21-28-32-26-17-9-10-18-27(26)35(28)20-19-22-11-3-1-4-12-22/h1-18H,19-21H2

InChI Key

DGPSDJQDSAWXEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CSC4=NN=C(N4C5=CC=CC=C5)C6=CC=CC=C6Cl

Origin of Product

United States

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